2-(2-Bromopyridin-4-yl)-2-oxoacetic acid
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Overview
Description
2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of 2-bromopyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-4-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxo group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: :
Properties
Molecular Formula |
C7H4BrNO3 |
---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12) |
InChI Key |
YMNOMVCQCPVFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(=O)O)Br |
Origin of Product |
United States |
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